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Overview
Description
Melphalan dimer [EP] is a derivative of melphalan, a bifunctional alkylating agent used primarily in the treatment of multiple myeloma and ovarian cancer. Melphalan itself is a phenylalanine derivative of nitrogen mustard, known for its ability to form cross-links between DNA strands, thereby inhibiting DNA and RNA synthesis . The dimer form of melphalan is a reaction product of melphalan with itself, which can occur under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melphalan dimer involves the reaction of melphalan under specific conditions that promote dimerization. One common method involves the use of a phthalimide group to protect the glycinic amino group of 4-nitro phenylalanine ethyl ester. This ester derivative is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, followed by treatment with ethylene oxide to achieve bishydroxyethylation. The product is then chlorinated, hydrolyzed, and deprotected to yield melphalan .
Industrial Production Methods
Industrial production of melphalan dimer typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to isolate the dimer form from other reaction products .
Chemical Reactions Analysis
Types of Reactions
Melphalan dimer undergoes several types of chemical reactions, including:
Oxidation: Melphalan can be oxidized under certain conditions, leading to the formation of various degradation products.
Common Reagents and Conditions
Common reagents used in the reactions of melphalan dimer include:
Hydrochloric acid: Used in the chlorination step of melphalan synthesis.
Ethylene oxide: Used for bishydroxyethylation.
Catalytic hydrogenation: Used to reduce nitro groups to amino groups.
Major Products
The major products formed from the reactions of melphalan dimer include various hydrolysis products such as monohydroxymelphalan and dihydroxymelphalan, as well as the dimer itself .
Scientific Research Applications
Melphalan dimer has several scientific research applications, including:
Mechanism of Action
Melphalan dimer exerts its effects by alkylating DNA, leading to the formation of cross-links between DNA strands. This inhibits DNA and RNA synthesis, ultimately causing cell death. The primary molecular target is the N7 position of guanine in DNA, which is alkylated by the chloroethyl groups on melphalan . The formation of cross-links prevents DNA replication and transcription, leading to cytotoxicity in both dividing and non-dividing cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: The parent compound, used primarily in cancer treatment.
Cyclophosphamide: Another nitrogen mustard derivative with similar alkylating properties.
Chlorambucil: A related alkylating agent used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Melphalan dimer is unique in its ability to form cross-links between DNA strands, which is a key feature of its cytotoxicity. Compared to other alkylating agents, melphalan dimer has a distinct mechanism of action and a specific set of molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
2238824-43-4 |
---|---|
Molecular Formula |
C26H35Cl3N4O4 |
Molecular Weight |
573.9 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxyethyl-(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C26H35Cl3N4O4/c27-9-12-32(13-10-28)21-5-3-20(4-6-21)18-24(31)26(36)37-16-15-33(14-11-29)22-7-1-19(2-8-22)17-23(30)25(34)35/h1-8,23-24H,9-18,30-31H2,(H,34,35)/t23-,24-/m0/s1 |
InChI Key |
LOYDKXZNYSVXGI-ZEQRLZLVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCOC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCOC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl |
Origin of Product |
United States |
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